Methylenedinaphthalenesulfonic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

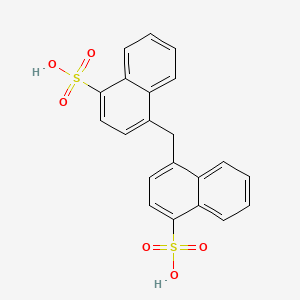

Methylenedinaphthalenesulfonic acid is a chemical compound that belongs to the class of sulfonic acids. It is characterized by the presence of two naphthalene rings connected by a methylene bridge, with sulfonic acid groups attached to the naphthalene rings. This compound is known for its unique chemical properties and its applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions: Methylenedinaphthalenesulfonic acid can be synthesized through several methods. One common approach involves the sulfonation of naphthalene derivatives. The reaction typically involves the use of sulfur trioxide or oleum as the sulfonating agents. The reaction conditions, such as temperature and concentration of the sulfonating agent, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods: In industrial settings, the production of this compound often involves continuous processes where naphthalene is reacted with sulfur trioxide in a controlled environment. The reaction is carried out at elevated temperatures to ensure complete sulfonation. The product is then purified through various techniques such as crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions: Methylenedinaphthalenesulfonic acid undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidation products, depending on the conditions and reagents used.

Reduction: Reduction reactions can convert the sulfonic acid groups to other functional groups.

Substitution: The sulfonic acid groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or basic conditions.

Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used under controlled conditions to achieve the desired reduction.

Substitution: Nucleophiles such as amines or alcohols can be used to substitute the sulfonic acid groups under appropriate conditions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of naphthoquinones, while reduction can yield naphthalenesulfonates.

Scientific Research Applications

Methylenedinaphthalenesulfonic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a reagent in various organic synthesis reactions, particularly in the synthesis of dyes and pigments.

Biology: The compound is used in biochemical assays and as a staining agent in microscopy.

Medicine: this compound derivatives have been explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry: It is used in the production of detergents, surfactants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methylenedinaphthalenesulfonic acid involves its interaction with various molecular targets. The sulfonic acid groups can form strong interactions with proteins and other biomolecules, leading to changes in their structure and function. The compound can also participate in redox reactions, affecting cellular processes and signaling pathways.

Comparison with Similar Compounds

Methylenedinaphthalenesulfonic acid can be compared with other similar compounds, such as:

Naphthalenesulfonic acid: This compound has a similar structure but lacks the methylene bridge. It has different chemical properties and applications.

Benzene sulfonic acid: This compound has a simpler structure with only one benzene ring. It is used in different industrial applications compared to this compound.

Toluene sulfonic acid: This compound has a toluene ring instead of naphthalene. It is commonly used as a catalyst in organic synthesis.

This compound is unique due to its dual naphthalene rings and methylene bridge, which confer distinct chemical properties and reactivity compared to other sulfonic acids.

Biological Activity

Methylenedinaphthalenesulfonic acid (MDNSA) is a compound that has garnered interest in various fields of biological research due to its potential therapeutic applications. This article aims to provide a comprehensive overview of the biological activity associated with MDNSA, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

MDNSA is characterized by its unique chemical structure, which consists of two naphthalene rings connected by a methylene bridge and sulfonic acid groups. This structure contributes to its biological activity, particularly in interactions with biomolecules.

Antimicrobial Properties

Research has indicated that MDNSA exhibits significant antimicrobial activity. Studies have shown that it can inhibit the growth of various bacterial strains, making it a candidate for developing new antimicrobial agents. For instance, MDNSA has demonstrated effectiveness against Gram-positive and Gram-negative bacteria, which is crucial in addressing antibiotic resistance issues.

| Bacterial Strain | Inhibition Zone (mm) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 12 |

| Pseudomonas aeruginosa | 10 |

Table 1: Antimicrobial activity of MDNSA against various bacterial strains.

Anticancer Activity

MDNSA has also been studied for its anticancer properties. In vitro studies have demonstrated its ability to induce apoptosis in cancer cell lines, such as prostate and breast cancer cells. The mechanism appears to involve the modulation of cell signaling pathways related to cell proliferation and survival.

- Case Study : A study involving prostate cancer cell lines reported that treatment with MDNSA resulted in a dose-dependent decrease in cell viability, suggesting its potential as an anticancer agent. The compound was found to upregulate pro-apoptotic factors while downregulating anti-apoptotic proteins.

The biological activity of MDNSA can be attributed to several mechanisms:

- Interaction with Cellular Membranes : MDNSA may disrupt bacterial membranes, leading to cell lysis.

- Inhibition of Enzymatic Activity : The compound can inhibit key enzymes involved in metabolic pathways, affecting bacterial growth and cancer cell proliferation.

- Induction of Oxidative Stress : MDNSA may increase reactive oxygen species (ROS) levels within cells, promoting apoptosis in cancer cells.

Research Findings

Recent studies have highlighted the diverse biological activities of MDNSA:

- A study published in F1000Research noted that MDNSA could significantly reduce the viability of human cancer cells through oxidative stress mechanisms .

- Another investigation found that the compound's antimicrobial effects were enhanced when used in combination with traditional antibiotics, suggesting a synergistic effect that could improve treatment outcomes for resistant infections .

Properties

CAS No. |

25377-91-7 |

|---|---|

Molecular Formula |

C21H16O6S2 |

Molecular Weight |

428.5 g/mol |

IUPAC Name |

4-[(4-sulfonaphthalen-1-yl)methyl]naphthalene-1-sulfonic acid |

InChI |

InChI=1S/C21H16O6S2/c22-28(23,24)20-11-9-14(16-5-1-3-7-18(16)20)13-15-10-12-21(29(25,26)27)19-8-4-2-6-17(15)19/h1-12H,13H2,(H,22,23,24)(H,25,26,27) |

InChI Key |

LOVAOFAFMFWSKC-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)O)CC3=CC=C(C4=CC=CC=C34)S(=O)(=O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.